molecular formula C6H11NO4 B1584735 Ethyl 2-((methoxycarbonyl)amino)acetate CAS No. 5602-94-8

Ethyl 2-((methoxycarbonyl)amino)acetate

Cat. No.: B1584735
CAS No.: 5602-94-8
M. Wt: 161.16 g/mol
InChI Key: LNYUJLIYAHJNNO-UHFFFAOYSA-N
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Description

Ethyl 2-((methoxycarbonyl)amino)acetate is an organic compound with the molecular formula C6H11NO4. It is a colorless to yellow liquid at room temperature and is primarily used in organic synthesis. This compound is known for its role as an intermediate in the preparation of various pharmaceuticals and fine chemicals .

Scientific Research Applications

Ethyl 2-((methoxycarbonyl)amino)acetate has a wide range of applications in scientific research:

Safety and Hazards

Ethyl 2-((methoxycarbonyl)amino)acetate is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H315, H319, H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

Future Directions

Ethyl 2-((methoxycarbonyl)amino)acetate is a versatile compound that finds applications in various studies, including drug synthesis, organic chemistry, and pharmaceutical research . Its future directions would likely involve further exploration of these applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-((methoxycarbonyl)amino)acetate can be synthesized through the reaction of ethyl chloroacetate with methyl carbamate in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into amines or alcohols, depending on the reagents and conditions used.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy or methoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products:

Mechanism of Action

The mechanism of action of ethyl 2-((methoxycarbonyl)amino)acetate involves its ability to participate in various chemical reactions due to the presence of functional groups such as the ester and carbamate. These groups can interact with different molecular targets, leading to the formation of new chemical bonds and the modification of existing ones. The pathways involved depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

    Ethyl acetate: A simple ester used as a solvent in organic reactions.

    Methyl carbamate: A compound with similar functional groups but different reactivity and applications.

    Ethyl carbamate: Another related compound with distinct properties and uses.

Uniqueness: Ethyl 2-((methoxycarbonyl)amino)acetate is unique due to its combination of ester and carbamate functional groups, which provide it with versatile reactivity and a wide range of applications in various fields .

Properties

IUPAC Name

ethyl 2-(methoxycarbonylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c1-3-11-5(8)4-7-6(9)10-2/h3-4H2,1-2H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNYUJLIYAHJNNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00284207
Record name Ethyl N-(methoxycarbonyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00284207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5602-94-8
Record name 5602-94-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36233
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl N-(methoxycarbonyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00284207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of phosgene (70.4 g, 0.71 mole) in dry toluene (300 ml), a mixture of glycine ethyl ester hydrochloride (99.1 g, 0.71 mole) and triethylamine (158 g, 1.56 mole) was slowly added at 0° C. The reaction was exothermic. After 2 hrs. of stirring, anhydrous methanol was added to the reaction mixture and stirring was continued for another 0.5 hrs. The reaction mixture was partitioned between water and chloroform, then the pH of the solution was adjusted to 4 with concentrated HCl. The chloroform layer was dried and the solvent was evaporated to obtain the N-carbomethoxy glycine ethyl ester with the structure being confirmed by spectroscopy.
Quantity
70.4 g
Type
reactant
Reaction Step One
Quantity
99.1 g
Type
reactant
Reaction Step One
Quantity
158 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Alternatively, glycine ethyl ester hydrochloride (40.1 g, 0.28 mole) suspended in dry tetrahydrofuran (200 ml) and phosgene were bubbled through the reaction mixture for 0.5 hrs, as the reaction mixture was refluxed. At the end of 0.5 hrs., the reaction was cooled to room temperature and toluene was added followed by the distillation of THF. The reaction mixture containing toluene was further refluxed for 1 hr. The unreacted glycine ethyl ester hydrochloride was filtered and the filtrate containing glycine ethyl ester isocyanate (IR 2250 cm-1) was reacted with excess (2-3 mole) anhydrous methanol and, when the isocyanate peak disappeared, the solvent was removed to isolate N-carbomethoxyglycine ethyl ester.
Quantity
40.1 g
Type
reactant
Reaction Step One
Quantity
2.5 (± 0.5) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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